N-[(3-methoxyphenyl)methyl]-7H-purin-6-amine
Overview
Description
N-[(3-methoxyphenyl)methyl]-7H-purin-6-amine is a useful research compound. Its molecular formula is C13H13N5O and its molecular weight is 255.28 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 145023. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Chemical Properties
N-[(3-methoxyphenyl)methyl]-7H-purin-6-amine and its derivatives have been the subject of various synthesis and chemical property studies. Roggen and Gundersen (2008) focused on the synthesis of N-methoxy-9-methyl-9H-purin-6-amines with different substituents, highlighting the variations in amino/imino tautomer ratios among these compounds. This study provided foundational insights into the chemical behavior of these purines, which are critical for their application in scientific research (Roggen & Gundersen, 2008).
In a related study, Roggen et al. (2011) synthesized 2-substituted N-methoxy-9-methyl-9H-purin-6-amines, observing significant diversity in amino/imino tautomeric ratios. They used NMR techniques for tautomer identification and explored the impact of substituents on tautomeric ratios. This research contributes to understanding the structural flexibility and reactivity of these compounds, which is crucial for their potential applications in medicinal chemistry (Roggen et al., 2011).
Biological Activity and Potential Therapeutic Uses
The potential therapeutic applications of this compound derivatives have been explored in several studies. For instance, Zhou et al. (2017) investigated a series of N-(4-methoxyphenyl)-N-methyl-9H-purin-6-amines for their antiproliferative activities against various cancer cell lines. They identified compounds with promising antitumor activities and moderate tubulin polymerization inhibitory activity, indicating potential use in cancer therapy (Zhou et al., 2017).
Similarly, Du et al. (2018) isolated new alkaloids, including derivatives of 9H-purin-6-amine, from the stem tuber of Pinellia pedatisecta. These compounds showed significant cytotoxicity against human cervical cancer HeLa cells, suggesting their potential as anticancer agents (Du et al., 2018).
Properties
IUPAC Name |
N-[(3-methoxyphenyl)methyl]-7H-purin-6-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N5O/c1-19-10-4-2-3-9(5-10)6-14-12-11-13(16-7-15-11)18-8-17-12/h2-5,7-8H,6H2,1H3,(H2,14,15,16,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLFVTVWYTKYYPS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CNC2=NC=NC3=C2NC=N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80357342 | |
Record name | N-[(3-methoxyphenyl)methyl]-7H-purin-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80357342 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
75737-39-2 | |
Record name | NSC145023 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=145023 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-[(3-methoxyphenyl)methyl]-7H-purin-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80357342 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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